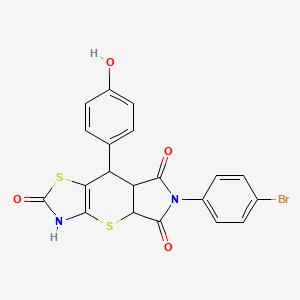

C20H13BrN2O4S2

Description

2-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid thiazolidines . These compounds contain a thiazolidine ring, which consists of a five-membered ring containing sulfur and nitrogen atoms. C20H13BrN2O4S2 exhibits interesting properties due to its fused heterocyclic structure.

Properties

Molecular Formula |

C20H13BrN2O4S2 |

|---|---|

Molecular Weight |

489.4 g/mol |

IUPAC Name |

11-(4-bromophenyl)-8-(4-hydroxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione |

InChI |

InChI=1S/C20H13BrN2O4S2/c21-10-3-5-11(6-4-10)23-18(25)14-13(9-1-7-12(24)8-2-9)15-17(22-20(27)29-15)28-16(14)19(23)26/h1-8,13-14,16,24H,(H,22,27) |

InChI Key |

YCBLIBGYDLDINY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)SC5=C2SC(=O)N5)O |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods:: As of now, there are no established industrial-scale methods for producing C20H13BrN2O4S2. Research in this area is limited, and further investigations are needed to develop efficient production processes.

Chemical Reactions Analysis

Reactivity:: C20H13BrN2O4S2 may undergo various chemical reactions, including:

Oxidation: It could be susceptible to oxidation under certain conditions.

Substitution: The phenyl group or other substituents may participate in substitution reactions.

Thiazolidine Ring Transformations: The thiazolidine ring may open or undergo rearrangements.

Common Reagents and Conditions:: Specific reagents and conditions for these reactions remain elusive due to the compound’s limited study.

Scientific Research Applications

Medicinal Chemistry: Researchers may explore its pharmacological properties, such as anticancer or antimicrobial effects.

Materials Science: Its unique structure could inspire novel materials or catalysts.

Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

The precise mechanism by which C20H13BrN2O4S2 exerts its effects remains unknown. Further research is necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While direct analogs of C20H13BrN2O4S2 are scarce, it shares features with other thiazolidines and indole derivatives. its specific uniqueness requires further exploration.

Biological Activity

The compound C20H13BrN2O4S2, often referenced in scientific literature, has garnered attention for its potential biological activities. This article aims to explore the various aspects of its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties. The information presented is based on diverse research findings and case studies.

Chemical Structure and Properties

This compound is a complex organic molecule that includes bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms. The presence of these elements suggests potential interactions with biological systems, particularly in terms of antimicrobial and antioxidant activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on antibacterial flavonoids from Combretum erythrophyllum demonstrated that several flavonoids had effective activity against both Gram-positive and Gram-negative bacteria, such as Vibrio cholerae and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 25-50 µg/ml .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| Rhamnocitrin | 25 | Micrococcus luteus |

| Quercetin-5,3'-dimethylether | 25 | Shigella sonei |

| Genkwanin | 50 | Enterococcus faecalis |

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. In comparative studies, certain flavonoids were noted for their strong antioxidant capabilities, while others exhibited weaker effects. Notably, rhamnocitrin and rhamnazin were highlighted for their potent antioxidant properties, contrasting with the weaker activity of some other tested compounds .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound may also possess anti-inflammatory effects. The study mentioned previously found that several flavonoids exhibited higher anti-inflammatory activity than mefenamic acid, a known anti-inflammatory drug. This suggests that compounds like this compound could serve as potential therapeutic agents in managing inflammatory conditions .

Case Studies and Research Findings

Recent literature emphasizes the importance of bioactive compounds in health promotion. For instance, blackcurrants, which contain various polyphenols including flavonoids similar to those associated with this compound, have been shown to possess anti-inflammatory and antioxidant properties . These findings highlight the therapeutic potential of such compounds in addressing health disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.